
Reproducibility of Govorestat findings across
different research labs

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Govorestat

Cat. No.: B605652 Get Quote

Govorestat: An Examination of Reproducibility
in Clinical Findings
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the clinical findings for Govorestat (AT-

007), a novel aldose reductase inhibitor, with a focus on the reproducibility of these findings

across different research settings. To date, all clinical trial data for Govorestat has been

generated by its developer, Applied Therapeutics. The lack of independent, peer-reviewed

replication of these studies is a critical consideration for the scientific community. Furthermore,

the U.S. Food and Drug Administration (FDA) issued a Complete Response Letter (CRL) in

November 2024 for the New Drug Application (NDA) for Govorestat in the treatment of Classic

Galactosemia, indicating that the application could not be approved in its present form due to

deficiencies.[1] This underscores the need for a thorough and objective evaluation of the

available data.

Mechanism of Action
Govorestat is a central nervous system-penetrant aldose reductase inhibitor.[2] Aldose

reductase is an enzyme that, in certain metabolic conditions, converts monosaccharides into

their corresponding sugar alcohols. In Classic Galactosemia, it converts galactose to galactitol,

and in Sorbitol Dehydrogenase (SORD) deficiency, it converts glucose to sorbitol. The

accumulation of these polyols is believed to be a key driver of the pathophysiology of these
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diseases. By inhibiting aldose reductase, Govorestat aims to reduce the levels of these toxic

metabolites.

Below is a diagram illustrating the signaling pathway targeted by Govorestat.

Govorestat Mechanism of Action

Classic Galactosemia

SORD Deficiency

Galactose Aldose Reductase Galactitol
(Toxic Metabolite)

Glucose Aldose Reductase Sorbitol
(Toxic Metabolite)

Govorestat

Inhibits

Inhibits

Click to download full resolution via product page

Govorestat inhibits aldose reductase, reducing toxic metabolites.

Clinical Trial Data Summary
The primary clinical evidence for Govorestat comes from two key trials sponsored by Applied

Therapeutics: the ACTION-Galactosemia Kids study for Classic Galactosemia and the

INSPIRE trial for SORD deficiency.

Govorestat in Classic Galactosemia (ACTION-
Galactosemia Kids)
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This Phase 3 trial (NCT04902781) evaluated the efficacy and safety of Govorestat in children

with Classic Galactosemia.[3]

Endpoint Result p-value

Primary Endpoint: Global

Statistical Test

Did not meet statistical

significance
p = 0.1030[1]

Post-hoc analysis (excluding

speech/language components)

Statistically significant benefit

of active treatment vs. placebo
p = 0.0205

Biomarker: Plasma Galactitol

Reduction

Statistically significant

reduction from baseline
p < 0.001[1]

Secondary Endpoint: Tremor

(Archimedes Spiral Drawing

Test)

Statistically significant benefit

at 18 months
p = 0.0428

Secondary Endpoint: Adaptive

Skills (BASC-3 Adaptive Skills

Index)

Statistically significant benefit p = 0.0265

Govorestat in SORD Deficiency (INSPIRE Trial)
The ongoing Phase 3 INSPIRE trial (NCT05397665) is assessing the efficacy and safety of

Govorestat in patients with SORD deficiency.[4]
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Endpoint Result p-value

Biomarker: Sorbitol Reduction

(90 days)

Mean reduction of

approximately 52%
p < 0.001 vs. placebo[5]

Correlation: Sorbitol Level and

CMT-FOM

Statistically significant

correlation at 12 months
p = 0.05[6]

Patient-Reported Outcomes:

CMT Health Index

Highly statistically significant

effect
p = 0.01[6]

Primary Clinical Endpoint: 10-

meter walk/run test (12

months)

Not statistically significant Not provided[7]

Experimental Protocols
Detailed experimental protocols for the key clinical trials are summarized below based on

publicly available information.

ACTION-Galactosemia Kids Study (NCT04902781)
Experimental Workflow
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ACTION-Galactosemia Kids (NCT04902781) Workflow

Screening

Randomization (2:1)

Govorestat or Placebo

Assessments every 6 months

Primary Endpoint Analysis:
Global Statistical Test

Secondary Endpoint Analysis:
Biomarkers, Tremor, Adaptive Skills

Click to download full resolution via product page

Workflow for the ACTION-Galactosemia Kids clinical trial.

Methodology for Key Experiments in ACTION-Galactosemia Kids:

Primary Endpoint (Global Statistical Test): This was a composite endpoint comprising four

assessments:

OWLS-2 Oral Expression (OE) and Listening Comprehension (LC): Standardized

assessments of language skills.
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BASC-3 Behavior Symptoms Index (BSI) and Activities of Daily Living (ADL): Parent-

reported scales to evaluate behavior and adaptive skills.[8] The individual components

were combined into a single global statistical test to assess the overall clinical benefit.

Biomarker Analysis: Plasma galactitol levels were measured at baseline and at regular

intervals throughout the study to assess the pharmacodynamic effect of Govorestat.

Tremor Assessment: Tremor was evaluated using the Archimedes Spiral Drawing Test, a

common method for quantifying tremor severity.

Adaptive Skills: The BASC-3 Adaptive Skills Index was used as a secondary measure of

adaptive behaviors.

INSPIRE Trial (NCT05397665) Experimental Workflow
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INSPIRE Trial (NCT05397665) Workflow

Screening

Randomization

Govorestat or Placebo

Assessments at baseline, 3, 12, 18, and 24 months

12-Month Primary Endpoint:
Correlation of Sorbitol and CMT-FOM

24-Month Primary Endpoint:
10-meter walk/run test

Secondary Endpoints:
CMT Health Index, Biomarkers

Click to download full resolution via product page

Workflow for the INSPIRE clinical trial.

Methodology for Key Experiments in INSPIRE Trial:

Primary Endpoint (12 Months): The initial primary endpoint was the correlation between the

change in sorbitol levels and the Charcot-Marie-Tooth Functional Outcome Measure (CMT-

FOM), a composite measure of physical function.[6]

Primary Endpoint (24 Months): The primary endpoint for the final analysis is the 10-meter

walk/run test, a measure of mobility.[6]
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Biomarker Analysis: Blood sorbitol levels are measured at baseline and throughout the study

to quantify the pharmacodynamic effect of Govorestat.

Patient-Reported Outcomes: The CMT Health Index (CMT-HI) is used to assess the patient's

perception of their health and well-being.[6]

Comparison with Alternatives and Reproducibility
Assessment
A significant challenge in evaluating Govorestat is the absence of independently conducted

studies. All available data has been sponsored and reported by Applied Therapeutics. This lack

of external validation makes it difficult to assess the true reproducibility and robustness of the

reported findings.

Alternative Therapeutic Strategies:

Classic Galactosemia: The current standard of care is a strict galactose-restricted diet.[9]

Other investigational approaches include gene therapy and pharmacological chaperones.[8]

[10]

SORD Deficiency: There are currently no approved treatments for SORD deficiency.

Management is focused on supportive care, including physical therapy and pain

management.[4]

Historical Context of Aldose Reductase Inhibitors:

The development of aldose reductase inhibitors has a history of challenges. Several previous

candidates for diabetic neuropathy failed in late-stage clinical trials due to lack of efficacy or

safety concerns.[11] This history underscores the importance of rigorous and reproducible

clinical data for any new agent in this class.

Conclusion
The available data for Govorestat, generated exclusively by its developer, suggests a potential

for clinical benefit in Classic Galactosemia and SORD deficiency, primarily through the

reduction of toxic metabolites. However, the lack of independent replication of these findings is

a major limitation. The FDA's Complete Response Letter for the Classic Galactosemia
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indication highlights that the data presented by Applied Therapeutics was not sufficient for

approval. For the scientific and medical communities to have confidence in the efficacy and

safety of Govorestat, independent, peer-reviewed studies are essential. Researchers should

interpret the current findings with caution and await further data from diverse research groups

to fully understand the therapeutic potential and reproducibility of Govorestat's effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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